2-Propynoyl chloride, 3-phenyl-
Overview
Description
2-Propynoyl chloride, 3-phenyl- , also known as acryloyl chloride , is a chemical compound with the molecular formula C₃H₃ClO . Its IUPAC Standard InChI is InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2 . The CAS Registry Number for this compound is 814-68-6 . Structurally, it is an acyl chloride derived from acrylic acid .
Synthesis Analysis
The synthesis of 2-Propynoyl chloride, 3-phenyl- typically involves the reaction of acrylic acid with thionyl chloride (SOCl₂) . This process results in the replacement of the hydroxyl group in acrylic acid with a chlorine atom, yielding the acryloyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Propynoyl chloride, 3-phenyl- consists of a phenyl group attached to the acryloyl moiety. The acryloyl group contains a triple bond between the carbon atoms, and the chlorine atom is bonded to one of the carbons. The overall structure is planar due to the conjugation of the π electrons .
Chemical Reactions Analysis
- Addition Reactions : The triple bond in the acryloyl group allows for addition reactions with nucleophiles such as alcohols, amines, and thiols .
Physical and Chemical Properties Analysis
Scientific Research Applications
Iridium-Catalyzed Annulative Coupling
2-Arylbenzoyl chlorides, which are structurally related to 2-Propynoyl chloride, 3-phenyl-, have been utilized in iridium-catalyzed annulative coupling with alkynes. This process selectively forms phenanthrene derivatives, showcasing the compound's utility in synthesizing complex aromatic systems without external bases, highlighting its role in facilitating C-H cleavage and organic synthesis advancements (Nagata et al., 2014).
Synthesis of Amino Acid Derivatives
Research demonstrates the synthesis of new 3-(trimethylsilanyl)propynoic acid N-(hydroxyalkyl)amides through the reaction of silyl-protected amino alcohols with 3-(trimethylsilanyl)propynoyl chloride. This underscores the compound's significance in creating novel amino acid derivatives, offering potential for biochemical and pharmaceutical applications (Medvedeva et al., 2002).
Development of Copper-Selective Electrodes
In analytical chemistry, derivatives of 2-Propynoyl chloride, 3-phenyl-, have been used to develop copper-selective electrodes. This application is vital for environmental monitoring and industrial processes, where accurate detection and quantification of copper ions are required (Kopylovich et al., 2011).
Enhancement of PVC Stability
Compounds related to 2-Propynoyl chloride, 3-phenyl- have been investigated for their stabilizing effects on PVC, illustrating the material science aspect of this chemical's applications. These stabilizers can significantly reduce the degradation rate of PVC, extending its shelf life and utility in various industrial applications (Iqbal et al., 2007).
Photophysical Exploration of Boron(III)Subchlorins
The synthesis and photophysical properties of Boron(III)Subchlorins derived from reactions involving acid chlorides, including benzoyl chloride, show the potential of 2-Propynoyl chloride, 3-phenyl- derivatives in developing photosensitizers for photodynamic therapy. This application is particularly relevant in medical research, where such compounds can be used for targeted cancer treatments (Soman et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-phenylprop-2-ynoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPHJDQWFRMGER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342479 | |
Record name | 2-Propynoyl chloride, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7299-58-3 | |
Record name | 2-Propynoyl chloride, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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